sec-Hexadecylnaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

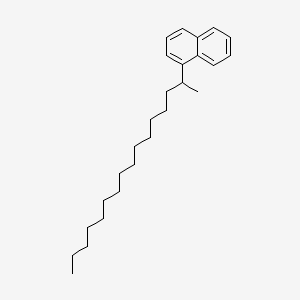

sec-Hexadecylnaphthalene is an organic compound with the molecular formula C26H40 It is a derivative of naphthalene, where a hexadecyl group is attached to the second carbon of the naphthalene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sec-Hexadecylnaphthalene typically involves the alkylation of naphthalene with a hexadecyl halide under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include:

Temperature: Typically around 0-5°C to control the reaction rate.

Solvent: A non-polar solvent like dichloromethane or carbon tetrachloride is often used.

Reaction Time: The reaction is allowed to proceed for several hours to ensure complete alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

sec-Hexadecylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert this compound to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Dihydro derivatives

Substitution: Halogenated or nitrated naphthalene derivatives

Aplicaciones Científicas De Investigación

sec-Hexadecylnaphthalene has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of sec-Hexadecylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The hexadecyl group enhances the hydrophobic interactions with lipid membranes, facilitating its incorporation into biological systems. The naphthalene ring can undergo various chemical transformations, influencing its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Hexadecylnaphthalene: Similar structure but with different alkyl chain positions.

Octadecylnaphthalene: Contains an octadecyl group instead of a hexadecyl group.

Dodecylnaphthalene: Contains a dodecyl group instead of a hexadecyl group.

Uniqueness

sec-Hexadecylnaphthalene is unique due to the specific position of the hexadecyl group on the naphthalene ring, which influences its chemical reactivity and physical properties. This positional specificity can lead to distinct interactions with biological systems and different applications compared to its analogs.

Actividad Biológica

sec-Hexadecylnaphthalene is a hydrocarbon compound belonging to the naphthalene family, characterized by a hexadecyl group attached to a naphthalene ring. Its structural formula is C26H40. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vivo studies have demonstrated its ability to inhibit carrageenan-induced paw edema in rats, showcasing an inhibition rate of approximately 94.69% at 1 hour post-administration. This suggests a potent anti-inflammatory mechanism that may be beneficial in treating inflammatory conditions .

2. Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 6.72 mg/mL and 6.63 mg/mL respectively. Such findings indicate its potential as a therapeutic agent in combating bacterial infections .

3. Anticancer Activity

The anticancer properties of this compound have been explored through various studies. It has been shown to induce apoptosis in cancer cell lines, including those from lung adenocarcinoma and leukemia. The compound's mechanism appears to involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, which facilitates cancer cell death .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Inflammation : A study demonstrated that compounds derived from naphthalene structures, including this compound, significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced RAW 264.7 cells .

- Antimicrobial Efficacy : In another research effort, this compound was tested against various strains of bacteria and fungi, confirming its broad-spectrum antimicrobial activity .

Data Tables

The following table summarizes the biological activities and their respective metrics for this compound:

| Biological Activity | Method | Effectiveness/Metric |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced edema | 94.69% inhibition at 1 hour |

| Antimicrobial | MIC against E. coli | 6.72 mg/mL |

| Antimicrobial | MIC against S. aureus | 6.63 mg/mL |

| Anticancer | Apoptosis induction | IC50 values ranging from 0.91–3.73 μM in various cancer cell lines |

Propiedades

Número CAS |

120894-04-4 |

|---|---|

Fórmula molecular |

C26H40 |

Peso molecular |

352.6 g/mol |

Nombre IUPAC |

1-hexadecan-2-ylnaphthalene |

InChI |

InChI=1S/C26H40/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-23(2)25-22-17-20-24-19-15-16-21-26(24)25/h15-17,19-23H,3-14,18H2,1-2H3 |

Clave InChI |

YRKSLYAWOBZISP-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCC(C)C1=CC=CC2=CC=CC=C21 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.